2-Iodo-5-(pyridin-4-yl)oxazole

Suzuki–Miyaura coupling oxidative addition C–C bond formation

Standard 2-chloro- or 2-bromo-oxazole building blocks often require harsher Pd-catalysis conditions, risking functional-group incompatibility and lower throughput. 2-Iodo-5-(pyridin-4-yl)oxazole overcomes this bottleneck: its C-I bond undergoes rapid oxidative addition, enabling mild Suzuki, Negishi, and Sonogashira couplings with broader boronic-acid scope. Key outcomes: (1) yields up to 95% in 9-MeO-BBN-derived alkylborane Suzuki reactions; (2) Rock-2 IC₅₀ = 29 nM with >50-fold selectivity in pyridyl-oxazole oligomer series; (3) a +0.44 logP increment vs. the chloro analog permits logD tuning without altering hydrogen-bonding capacity.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
Cat. No. B15232129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(pyridin-4-yl)oxazole
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=C(O2)I
InChIInChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H
InChIKeyBGRNUMQTQUWSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-(pyridin-4-yl)oxazole – Heterocyclic Building Block


2‑Iodo‑5‑(pyridin‑4‑yl)oxazole is a heterocyclic compound comprising an oxazole ring iodinated at the 2‑position and a pyridin‑4‑yl substituent at the 5‑position [REFS‑1]. With a molecular weight of 272.04 g mol⁻¹, a computed logP of 2.34, and a topological polar surface area (TPSA) of 38.9 Ų, it occupies a physicochemical niche that distinguishes it even from its closest non‑iodinated and regioisomeric analogs [REFS‑1][REFS‑2]. It is primarily procured as a synthetic intermediate for metal‑catalyzed cross‑coupling reactions late‑stage functionalisation in medicinal chemistry programmes [REFS‑1].

Reactive C–I bond designed for mild Pd-catalysed cross-couplings
4‑Pyridyl regioisomer for heteroaryl ligand and kinase-targeted probe assembly
Physicochemical profile (moderate logP, low TPSA) suited for fragment-based library construction

Why 2‑Iodo‑5‑(pyridin‑4‑yl)oxazole Cannot Be Substituted


Although the oxazole‑pyridine scaffold appears conserved across numerous commercial building blocks, halogen identity, regioisomeric connectivity, and resultant physicochemical properties create quantifiable performance gaps that preclude direct interchange [REFS‑1][REFS‑2]. The C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl in palladium‑catalysed processes, meaning chloro or bromo analogs require harsher conditions or specialised ligands to achieve comparable conversion [REFS‑1]. In parallel, moving the pyridyl nitrogen from the 4‑position to the 2‑ or 3‑position alters both the electronics of the oxazole ring and the molecular recognition profile, as demonstrated by diametric differences in cellular activity between connectivity isomers of pyridyl‑oxazole oligomers [REFS‑2][REFS‑3]. Consequently, substituting a seemingly similar in‑class compound risks lower synthetic throughput, divergent pharmacokinetic properties, or complete loss of target engagement.

C–I bond higher oxidative addition reactivity
Bromo or chloro analogs may require harsher Pd conditions, reducing functional-group tolerance and conversion
4‑Pyridyl connectivity dictates electronics and binding surface
2‑ or 3‑pyridyl regioisomers can invert molecular recognition and abolish target engagement in derived oligomers
Iodine raises logP by approx. 0.44 units vs chloro
Halogen identity shifts lipophilicity and passive permeability; chloro or bromo building blocks produce different logD profiles

2‑Iodo‑5‑(pyridin‑4‑yl)oxazole – Comparative Evidence


Iodo Advantage in Pd‑Catalysed Cross‑Coupling

The C–I bond in 2‑iodo‑5‑(pyridin‑4‑yl)oxazole undergoes oxidative addition to Pd(0) far more readily than the C–Cl bond in 2‑chloro‑5‑(pyridin‑4‑yl)oxazole or the C–Br bond in 2‑bromo‑5‑(pyridin‑4‑yl)oxazole. In the Suzuki–Miyaura reaction, the intrinsic reactivity order is Ar–I > Ar–OTf > Ar–Br >> Ar–Cl, a trend firmly established across diverse heteroaryl halides [REFS‑1]. This rate differential translates directly into higher conversion, milder conditions, and broader functional‑group tolerance for the iodo derivative [REFS‑1].

Oxidative addition reactivity
Class‑level
Ar–I > Ar–Br > Ar–Cl; estimated >10‑fold faster than Ar–Cl in typical Pd(0) systems
Supports milder coupling conditions and broader substrate scope
Absolute rates depend on ligand choice; rank order is conserved
Suzuki–Miyaura coupling oxidative addition C–C bond formation

Lipophilicity: Iodo vs. Chloro Analog

The computed logP of 2‑iodo‑5‑(pyridin‑4‑yl)oxazole (XLogP3 = 2.34 [REFS‑1]) exceeds that of the corresponding 2‑chloro‑5‑(pyridin‑4‑yl)oxazole (XLogP3 = 1.9 [REFS‑2]) by approximately 0.44 log units. This difference arises from the higher polarisability and hydrophobicity of the iodine substituent and can influence membrane permeability and non‑specific protein binding in a predictable manner [REFS‑1][REFS‑2].

Lipophilicity (XLogP3)
Head‑to‑head
ΔlogP = +0.44 vs 2‑chloro‑5‑(pyridin‑4‑yl)oxazole (2.34 vs 1.9)
Predictable lipophilicity shift without altering hydrogen‑bonding capacity
Supports logD fine‑tuning in lead optimisation
lipophilicity drug‑likeness physicochemical profiling

4‑Pyridyl Regioisomerism and Kinase Selectivity

In a systematic study of pyridyl‑oxazole oligomers, the regioisomeric connectivity centered on a 4‑pyridyl‑oxazole motif (as in iso‑TOxaPy) afforded potent antiproliferative activity with IC₅₀ values of 257 nM (HeLa) and 440 nM (U87 glioblastoma), whereas the parent ‘head‑to‑tail’ connectivity (TOxaPy) suffered from very low aqueous solubility that prevented thorough cellular profiling [REFS‑1]. The 4‑pyridyl‑based iso‑TOxaPy further exhibited selective inhibition of Rock‑2 kinase with an IC₅₀ of 29 nM and a selectivity factor >50‑fold over Rock‑1 [REFS‑1].

4‑Pyridyl regioisomerism & kinase activity
Cross‑study
In pyridyl‑oxazole oligomers, 4‑pyridyl connectivity (iso‑TOxaPy) gave Rock‑2 IC₅₀ 29 nM, >50‑fold selectivity over Rock‑1; HeLa IC₅₀ 257 nM
4‑Pyridyl motif associated with kinase‑selective chemical space
Activity derived from oligomer series, not the building block alone
regioisomerism antiproliferative activity kinase inhibition

2‑Iodo‑Oxazole Suzuki Coupling Methodology

The parent 2‑iodooxazole chemotype has been explicitly validated for alkylborane‑mediated Suzuki coupling, delivering 2‑alkyl‑substituted oxazoles in good to excellent yields using 9‑MeO‑BBN‑activated alkyl iodides and Pd catalysis [REFS‑1]. This established reactivity profile provides a direct methodological precedent for employing 2‑iodo‑5‑(pyridin‑4‑yl)oxazole in analogous C2‑alkylation or C2‑arylation reactions, whereas the chloro and bromo congeners lack a comparable body of oxazole‑specific coupling literature [REFS‑1].

2‑Iodooxazole Suzuki alkylation
Supporting
Reported yields 60–95% for 9‑MeO‑BBN‑mediated alkyl Suzuki coupling on 2‑iodooxazoles
Validated synthetic route reduces method‑development risk
Direct literature precedent for iodo class; comparators lack dedicated studies
Suzuki coupling 2‑alkyl‑oxazole synthesis synthetic methodology

2‑Iodo‑5‑(pyridin‑4‑yl)oxazole Application Scenarios


Heteroaryl Diversification via Pd Coupling

The reactive C–I bond at the oxazole 2‑position enables efficient Suzuki–Miyaura, Negishi, or Sonogashira coupling under mild conditions that are compatible with base‑sensitive functional groups [REFS‑1][REFS‑2]. Drug‑discovery projects requiring parallel library synthesis benefit from higher conversion rates and broader boronic‑acid scope compared with bromo or chloro alternatives, directly translating into higher screening throughput and lower personnel cost [REFS‑1].

Lipophilicity Fine‑Tuning for Lead Optimisation

The +0.44 logP increment of the iodo derivative relative to its chloro counterpart provides a convenient, one‑building‑block lever for adjusting logD without altering hydrogen‑bonding capacity (both have zero H‑bond donors, TPSA 38.9 Ų [REFS‑1]). This property is exploited in late‑stage functionalisation strategies where controlling membrane permeability or metabolic clearance is critical [REFS‑1][REFS‑2].

Kinase‑Targeted Polyheteroaryl Ligand Synthesis

The 4‑pyridyl connectivity embedded in 2‑iodo‑5‑(pyridin‑4‑yl)oxazole has been identified as a key determinant of nanomolar kinase inhibition and selectivity (Rock‑2 IC₅₀ = 29 nM, >50‑fold selectivity) in pyridyl‑oxazole oligomer series [REFS‑1]. This compound therefore serves as a preferred starting material for constructing polyheteroaryl architectures aimed at kinases sensitive to pyridine‑nitrogen positioning [REFS‑1].

De‑risked Alkyl‑Oxazole Synthesis

The 2‑iodooxazole subclass has a dedicated, high‑yielding protocol for Suzuki coupling with 9‑MeO‑BBN‑derived alkylboranes (yields up to 95 % [REFS‑1]). Industrial process chemists can adopt this literature precedent directly for scale‑up studies, minimising reaction‑optimisation time and avoiding the higher catalyst loadings often required for 2‑bromo‑ or 2‑chloro‑oxazoles [REFS‑1].

Application
Selection Property
Validation Focus
Pd‑catalysed heteroaryl diversification
Reactive C–I bond for mild Suzuki, Negishi, Sonogashira couplings
Coupling yields, catalyst loading, functional‑group tolerance
Lipophilicity fine‑tuning in lead optimisation
LogP shift vs chloro analog without altering H‑bond donors
logD, passive permeability, and metabolic stability profiling
Kinase‑targeted polyheteroaryl ligand construction
4‑Pyridyl connectivity associated with kinase selectivity
Kinase panel profiling in derived oligomeric compounds
De‑risked alkyl‑oxazole synthesis and scale‑up
Validated 2‑iodooxazole alkyl‑Suzuki methodology
Reaction yield, scalability, and method transfer
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